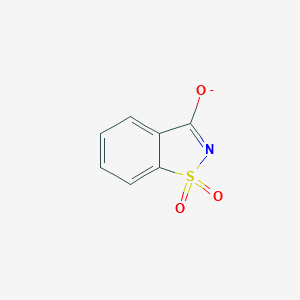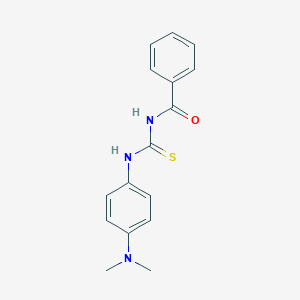![molecular formula C19H21ClN2O5S B185026 [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone CAS No. 5988-61-4](/img/structure/B185026.png)
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. CP-55940 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are involved in a wide range of physiological processes, including pain perception, appetite regulation, and immune function. In
Aplicaciones Científicas De Investigación
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has also been investigated for its potential use in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. In addition, [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has been studied for its potential use as an anti-cancer agent and as a tool for studying the endocannabinoid system.
Mecanismo De Acción
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors by [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone leads to a wide range of physiological effects, including analgesia, anti-inflammatory effects, and modulation of immune function. [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone also has effects on other neurotransmitter systems, including the dopamine and serotonin systems, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and modulation of immune function. It has also been shown to have effects on various neurotransmitter systems, including the dopamine and serotonin systems. [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has been shown to have a high affinity for the CB1 and CB2 receptors, which may contribute to its potent agonist activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone is its potent agonist activity at the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone also has limitations, including its potential for producing unwanted side effects, such as sedation and impaired motor function. In addition, [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone is a synthetic compound, which may limit its applicability to natural systems.
Direcciones Futuras
There are many potential future directions for research on [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone. One area of interest is the development of novel analogs of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone that may have improved therapeutic properties or reduced side effects. Another area of interest is the investigation of the potential use of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone in the treatment of various neurological and psychiatric disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone and its potential therapeutic applications.
Métodos De Síntesis
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone can be synthesized using a multistep process that involves the reaction of 3,5-dimethoxybenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with 4-chlorobenzenesulfonyl chloride. The final product can be purified using column chromatography and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Propiedades
Número CAS |
5988-61-4 |
|---|---|
Nombre del producto |
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone |
Fórmula molecular |
C19H21ClN2O5S |
Peso molecular |
424.9 g/mol |
Nombre IUPAC |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(3,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-16-11-14(12-17(13-16)27-2)19(23)21-7-9-22(10-8-21)28(24,25)18-5-3-15(20)4-6-18/h3-6,11-13H,7-10H2,1-2H3 |
Clave InChI |
BTVKGPXFMLTUQB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




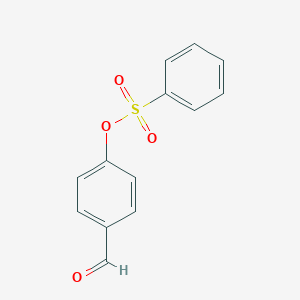


![(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B184949.png)

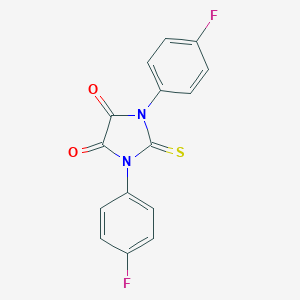
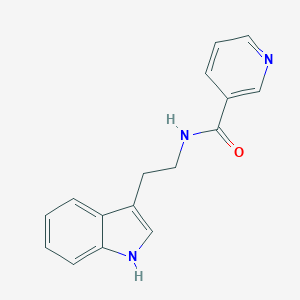

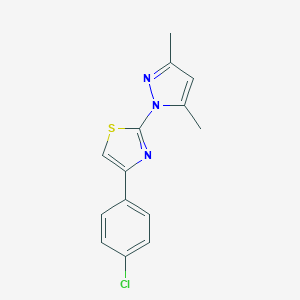
![4-Chloro-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B184962.png)
